molecular formula C10H9NO2 B13105881 3,6-dimethyl-1H-indole-4,7-dione

3,6-dimethyl-1H-indole-4,7-dione

Cat. No.: B13105881
M. Wt: 175.18 g/mol
InChI Key: WVSSNKFEPDCFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethyl-1H-indole-4,7-dione is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-1H-indole-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the necessary functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1H-indole-4,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3,6-Dimethyl-1H-indole-4,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-dimethyl-1H-indole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-1H-indole-4,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual ketone groups and methyl substitutions make it a versatile compound for various synthetic and research applications .

Biological Activity

3,6-Dimethyl-1H-indole-4,7-dione, also known as 3,6-dimethylindole-4,7-dione or by its CAS number 13497831, is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and biotechnology.

Chemical Structure and Properties

The molecular formula of this compound is C10H9NO2C_{10}H_9NO_2, and it features a bicyclic structure characteristic of indoles. The compound has a molecular weight of approximately 175.19 g/mol. Its structure is depicted as follows:

3 6 Dimethyl 1H indole 4 7 dione\text{3 6 Dimethyl 1H indole 4 7 dione}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, helping to mitigate oxidative stress in biological systems.
  • Anticancer Properties : Studies suggest that it may inhibit the proliferation of cancer cells and induce apoptosis in certain cancer types.
  • Antimicrobial Effects : It has demonstrated activity against various bacterial strains and fungi.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It is believed to affect key signaling pathways related to cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, it helps protect cells from oxidative damage.

Anticancer Activity

A study published in Molecules highlighted the compound's ability to inhibit the growth of various cancer cell lines. The research utilized assays to measure cell viability and apoptosis induction:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction via caspase activation
A549 (Lung)20Inhibition of PI3K/Akt pathway
HeLa (Cervical)18ROS generation leading to cell death

Antioxidant Properties

In another study focusing on antioxidant activity, the compound was tested using the DPPH radical scavenging assay:

Concentration (µg/mL)% Inhibition
1025
5055
10085

These results indicate a dose-dependent increase in antioxidant activity.

Case Study 1: Anticancer Efficacy

In a preclinical trial involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in tumor size in xenograft models. Histological analysis revealed increased apoptosis markers compared to control groups.

Case Study 2: Antimicrobial Activity

A separate investigation into its antimicrobial properties demonstrated effective inhibition against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both pathogens.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3,6-dimethyl-1H-indole-4,7-dione

InChI

InChI=1S/C10H9NO2/c1-5-3-7(12)8-6(2)4-11-9(8)10(5)13/h3-4,11H,1-2H3

InChI Key

WVSSNKFEPDCFEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)NC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.